![molecular formula C9H11N3O B13340934 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13340934.png)
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2-methoxyethylamine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines.
Scientific Research Applications
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: This compound shares a similar pyridine core but differs in the functional groups attached.
2-Pyridinamine, 5-methyl-: Another similar compound with a pyridine core and different substituents.
Uniqueness
5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethylamino group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-(2-methoxyethylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-13-5-4-11-9-3-2-8(6-10)12-7-9/h2-3,7,11H,4-5H2,1H3 |
InChI Key |
SCOFHWGLRHJGEB-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


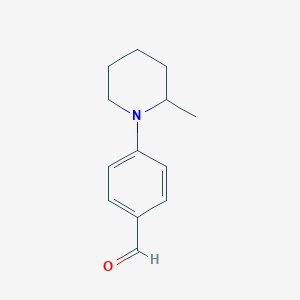
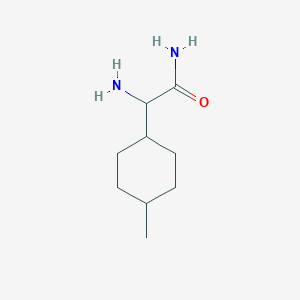
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
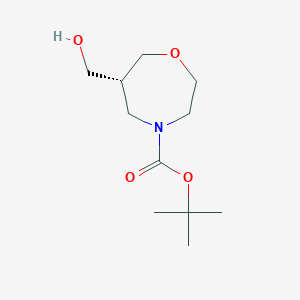
![3,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13340884.png)
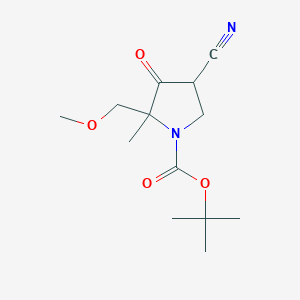
![{2-Ethoxybicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13340906.png)
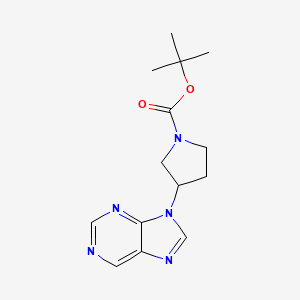

![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)


